molecular formula C7H12ClNO B13448435 1-Azabicyclo[3.2.1]octan-6-one hydrochloride

1-Azabicyclo[3.2.1]octan-6-one hydrochloride

Cat. No.: B13448435
M. Wt: 161.63 g/mol
InChI Key: HIWBXCXTQPTMKI-UHFFFAOYSA-N
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Description

1-Azabicyclo[321]octan-6-one hydrochloride is a nitrogen-containing heterocyclic compound It is part of the azabicyclo[321]octane family, which is known for its unique bicyclic structure

Chemical Reactions Analysis

1-Azabicyclo[3.2.1]octan-6-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can yield alcohols .

Mechanism of Action

The exact mechanism of action of 1-Azabicyclo[3.2.1]octan-6-one hydrochloride is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. Its structural similarity to bioactive alkaloids such as nicotine and cocaine suggests that it may interact with similar receptors and pathways in the body .

Comparison with Similar Compounds

1-Azabicyclo[3.2.1]octan-6-one hydrochloride can be compared to other similar compounds such as 2-Azabicyclo[3.2.1]octane and 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride. These compounds share the azabicyclo[3.2.1]octane core but differ in their substituents and specific chemical properties. The unique structure of this compound, particularly its hydrochloride salt form, provides additional stability and solubility, making it a valuable compound in various applications .

Conclusion

This compound is a versatile and valuable compound with significant potential in various fields. Its unique structure and chemical properties make it an important intermediate in organic synthesis and a promising candidate for drug discovery and industrial applications.

Biological Activity

1-Azabicyclo[3.2.1]octan-6-one hydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound is primarily studied for its interactions with various biological targets, particularly in the context of drug development aimed at treating central nervous system disorders.

Chemical Structure and Properties

The molecular structure of this compound includes a nitrogen atom at the bridgehead position, contributing to its ability to form hydrogen bonds and interact with biological macromolecules such as enzymes and receptors. Its unique bicyclic framework allows it to fit into specific binding sites, modulating the activity of these targets.

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound can inhibit various enzymes, impacting metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.

Research indicates that the compound's interactions can lead to significant pharmacological effects, particularly in the central nervous system (CNS) .

Pharmacological Applications

This compound has potential applications in several therapeutic areas, including:

  • CNS Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as anxiety, depression, and neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, though further research is needed .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticholinesteraseInhibits acetylcholinesterase, potentially beneficial for Alzheimer's disease treatment .
Serotoninergic ActivityModulates serotonin receptors, suggesting antidepressant potential .
Antimicrobial PropertiesExhibits activity against various bacterial strains .

Comparative Analysis with Related Compounds

The structural similarities between this compound and other bicyclic compounds highlight its unique position in medicinal chemistry:

Compound NameStructural FeaturesBiological Activity
2-Azabicyclo[3.2.1]octaneSimilar bicyclic structureVaries; less potent than 1-Azabicyclo[3.2.1]octan-6-one .
8-Oxa-3-azabicyclo[3.2.1]octaneContains an oxygen atomPotentially different reactivity patterns .
6-Azabicyclo[3.2.1]octane-1-carboxylic acidFeatures a carboxylic acid groupUnique due to additional functional group impacts on solubility and reactivity .

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octan-6-one;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c9-7-5-8-3-1-2-6(7)4-8;/h6H,1-5H2;1H

InChI Key

HIWBXCXTQPTMKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(C1)CC2=O.Cl

Origin of Product

United States

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